molecular formula C20H14ClF3N2O2 B2951515 1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946356-40-7

1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2951515
CAS No.: 946356-40-7
M. Wt: 406.79
InChI Key: FMPLBINJLXPYRE-UHFFFAOYSA-N
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Description

The compound 1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core substituted at position 1 with a 2-chlorobenzyl group and at the carboxamide nitrogen with a 3-(trifluoromethyl)phenyl moiety. This structure combines electron-withdrawing substituents (chloro, trifluoromethyl) with a planar, π-conjugated system, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-17-9-2-1-5-13(17)12-26-10-4-8-16(19(26)28)18(27)25-15-7-3-6-14(11-15)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPLBINJLXPYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign is considered to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name R1 (Position 1) R2 (Amide N-Attachment) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-Chlorobenzyl 3-(Trifluoromethyl)phenyl C₂₀H₁₄ClF₃N₂O₂ 412.79 Chloro (moderate EW), TFM (strong EW), planar dihydropyridine core
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 3-(Trifluoromethyl)benzyl 2,4-Dimethoxyphenyl C₂₃H₂₁F₃N₂O₄ 458.42 Methoxy (ED), TFM benzyl; higher solubility due to polar groups
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H (no substitution) 3-Bromo-2-methylphenyl C₁₃H₁₁BrN₂O₂ 315.15 Bromo (halogen bonding), methyl (steric hindrance); simpler structure
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2,2-Difluorobenzodioxol-5-ylmethyl 3-Isopropoxyphenyl C₂₃H₂₀F₂N₂O₅ 442.41 Benzodioxole (bulky EW), isopropoxy (lipophilic); enhanced metabolic stability

Key Observations :

  • Electron-Withdrawing (EW) vs. Electron-Donating (ED) Groups : The target compound’s 2-chlorobenzyl (moderate EW) and 3-TFM phenyl (strong EW) contrast with ’s 2,4-dimethoxyphenyl (ED), which may improve solubility but reduce receptor-binding affinity .
  • Bulkiness and Lipophilicity : ’s benzodioxole and isopropoxy groups increase steric bulk and lipophilicity, likely improving membrane permeability but reducing aqueous solubility .

Hydrogen Bonding and Crystallography

  • ’s Compound : Forms centrosymmetric dimers via N–H···O hydrogen bonds, creating a stable crystalline lattice. The dihedral angle between aromatic rings is 8.38°, indicating near-planar π-conjugation .
  • Tautomerism : Analogous to ’s compound, the target may favor the keto-amine tautomer over hydroxy-pyridine, influencing reactivity and binding .

Biological Activity

1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core with substituents that enhance its biological activity. Its chemical formula is C20H14ClF3N2O2C_{20}H_{14}ClF_3N_2O_2 with a molecular weight of 406.79 g/mol. The presence of the chlorophenyl and trifluoromethyl groups is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound is thought to interact with specific receptors and enzymes involved in cancer progression. For example, it may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells .

Antinociceptive Effects

The compound has shown potential in pain management through antinociceptive activity. In animal models, it has been evaluated for its effectiveness in reducing pain responses.

  • Study Findings : In tests such as the hot plate and writhing tests, compounds similar to this one demonstrated significant reductions in pain response, suggesting a possible mechanism involving TRPV1 receptor modulation .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsKey Findings
AnticancerDihydropyridine DerivativesInhibition of cell proliferation in various cancer cell lines .
AntinociceptiveSimilar CompoundsSignificant reduction in pain responses in animal models .
Enzyme InhibitionPim-1 InhibitorsCompounds exhibited IC50 values indicating potent inhibition .

Case Study: Anticancer Efficacy

A study published in Molecular Drug Design highlighted the synthesis of pyridothienopyrimidinone derivatives that showed improved anticancer activity compared to earlier compounds. The most active derivatives were tested against multiple cancer cell lines (MCF7, HCT116, PC3), revealing IC50 values as low as 1.18 μM for some compounds .

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